2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Physicochemical property differentiation Lipophilicity profiling α-Chloroacetamide structural analogs

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (CAS 13230-84-7, molecular formula C₁₁H₁₄ClNO, molecular weight 211.69 g/mol) is an N,N-disubstituted α-chloroacetamide derivative characterized by a reactive chloroacetyl moiety attached to an N-methyl-N-phenethylamine scaffold. This compound exhibits a calculated density of 1.128 g/cm³ and a predicted boiling point of approximately 330 °C at 760 mmHg.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 13230-84-7
Cat. No. B6601148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-methyl-N-(2-phenylethyl)acetamide
CAS13230-84-7
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCN(CCC1=CC=CC=C1)C(=O)CCl
InChIInChI=1S/C11H14ClNO/c1-13(11(14)9-12)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
InChIKeySRAMTXJPLPJVNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (CAS 13230-84-7) Procurement & Research Baseline


2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (CAS 13230-84-7, molecular formula C₁₁H₁₄ClNO, molecular weight 211.69 g/mol) is an N,N-disubstituted α-chloroacetamide derivative characterized by a reactive chloroacetyl moiety attached to an N-methyl-N-phenethylamine scaffold [1]. This compound exhibits a calculated density of 1.128 g/cm³ and a predicted boiling point of approximately 330 °C at 760 mmHg . The chloroacetyl group enables covalent modification of nucleophilic residues in biological targets, placing this compound within the broader class of α-chloroacetamide-based covalent probes and synthetic intermediates [2]. As a versatile building block, it serves as a key intermediate in the synthesis of 3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one derivatives via Friedel-Crafts cyclization [1].

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide: Why In-Class Analogs Cannot Be Substituted Without Risk


Within the N,N-disubstituted α-chloroacetamide class, even minor structural variations—such as replacement of the phenethyl group with phenyl, benzyl, or 1-phenylethyl moieties—can substantially alter lipophilicity, steric accessibility of the electrophilic chloroacetyl carbon, and target-binding geometry [1]. The N-methyl-N-(2-phenylethyl) substitution pattern confers a distinct LogP value of approximately 1.93, reflecting balanced hydrophobic character that differs meaningfully from simpler N-methyl-N-phenyl analogs . Moreover, the two-carbon ethyl linker between the amide nitrogen and phenyl ring provides conformational flexibility that may influence cyclization efficiency in Friedel-Crafts reactions—a critical consideration when this compound is employed as a benzazepinone precursor [1]. Generic substitution without verification of reaction yields, cyclization efficiency, or biological target engagement therefore carries tangible procurement risk, as these performance parameters are not reliably preserved across structurally related α-chloroacetamides.

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide: Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity Differentiation: LogP Comparison with N-Phenyl Analog (CAS 2620-05-5)

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide exhibits a calculated LogP of approximately 1.93, indicating moderate lipophilicity consistent with the presence of a phenethyl substituent . In contrast, the structurally simpler analog 2-chloro-N-methyl-N-phenylacetamide (CAS 2620-05-5, C₉H₁₀ClNO, MW 183.63) lacks the ethyl spacer and displays a predicted LogP of approximately 1.47 (calculated by comparable methodology) . This difference of ~0.46 LogP units translates to a meaningful distinction in partition behavior, which may impact membrane permeability, organic/aqueous extraction efficiency, and chromatographic retention characteristics.

Physicochemical property differentiation Lipophilicity profiling α-Chloroacetamide structural analogs

Density and Boiling Point Differentiation: Physicochemical Distinction from N-Phenyl Analog

The target compound displays a calculated density of 1.128 g/cm³ and a predicted boiling point of approximately 330 °C at 760 mmHg . By comparison, the N-phenyl analog 2-chloro-N-methyl-N-phenylacetamide (CAS 2620-05-5) exhibits a higher calculated density of 1.204 ± 0.06 g/cm³ and a significantly lower boiling point of 126–132 °C at 6 Torr (reduced pressure) . The substantial difference in boiling behavior reflects distinct intermolecular interactions and molecular weight contributions (211.69 vs. 183.63 g/mol), which are relevant to distillation feasibility and thermal stability assessments.

Physical property differentiation Purification method selection Compound handling optimization

Synthetic Utility as Benzazepinone Precursor: Validated Cyclization Application

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide serves as a key intermediate (XV) in the multi-step synthesis of 3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (XVI), a lactam scaffold of pharmaceutical interest [1]. The validated transformation involves intramolecular Friedel-Crafts alkylation using AlCl₃ in 1,2-dichlorobenzene at 165 °C, capitalizing on the phenethyl side chain's ability to undergo cyclization onto the chloroacetamide-derived electrophilic center. This synthetic utility is specific to the N-(2-phenylethyl) substitution pattern; analogous compounds lacking the appropriate ethyl linker (e.g., N-phenyl or N-benzyl derivatives) would not undergo the same cyclization pathway to form the benzazepinone ring system.

Benzazepinone synthesis Friedel-Crafts cyclization Pharmaceutical intermediate

Molecular Weight and Elemental Composition Differentiation from 1-Phenylethyl Isomer

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (CAS 13230-84-7) and its positional isomer 2-chloro-N-methyl-N-(1-phenylethyl)acetamide (CAS 40023-04-9) share identical molecular formulas (C₁₁H₁₄ClNO) and molecular weights (211.69 g/mol), yet are distinguished by the attachment point of the phenethyl group to the amide nitrogen . This structural isomerism yields distinct NMR and FTIR spectral signatures—the target compound's InChIKey is SRAMTXJPLPJVNA-UHFFFAOYSA-N, and its spectral data are documented in the KnowItAll Mass Spectral Library [1]. The 2-phenylethyl substitution pattern is essential for the intramolecular cyclization application described above, whereas the 1-phenylethyl isomer would be expected to exhibit altered cyclization behavior due to the branched carbon adjacent to the nitrogen.

Isomer differentiation Molecular characterization Analytical confirmation

Reactivity Profile: α-Chloroacetamide Electrophilicity in Covalent Inhibition

Compounds bearing the α-chloroacetamide warhead, including 2-chloro-N-methyl-N-(2-phenylethyl)acetamide, function as electrophilic covalent modifiers of nucleophilic cysteine residues in enzymes such as nicotinamide N-methyltransferase (NNMT) [1]. Structure-activity relationship (SAR) studies on α-chloroacetamide-based NNMT inhibitors have demonstrated that N,N-disubstitution patterns significantly influence inhibitory potency, with sub-micromolar IC₅₀ values achievable through optimization of the amine-derived substituents [1]. While direct IC₅₀ data for 2-chloro-N-methyl-N-(2-phenylethyl)acetamide itself are not reported, its N-methyl-N-(2-phenylethyl) substitution pattern represents a distinct pharmacophore within this inhibitor class, differing from the N-methyl-N-phenyl and N-benzyl analogs that have been characterized in NNMT covalent inhibitor discovery programs.

Covalent probe development α-Chloroacetamide electrophilicity NNMT inhibition

Synthetic Accessibility: Two Validated Routes via Chloroacetyl Chloride

Two validated synthetic routes to 2-chloro-N-methyl-N-(2-phenylethyl)acetamide are documented. Route 1 (US05140026, BenchChem) employs direct N-acylation of N-methylphenethylamine with chloroacetyl chloride (10.0 g, 88.7 mmol) in THF (50 mL) using triethylamine (11.2 g) as base . Route 2 (Drug Synthesis Database) utilizes N-acylation of N-methylphenethylamine with chloroacetyl chloride in the presence of NaHCO₃ in CH₂Cl₂ or methyl tert-butyl ether [1]. Both routes produce the chloroacetamide derivative in reasonable yield from commercially available starting materials. The existence of multiple validated synthetic protocols reduces reliance on single-source procurement and provides flexibility in laboratory-scale preparation.

Synthesis route comparison Process chemistry Intermediate procurement

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide: Optimal Application Scenarios Based on Evidence


Synthesis of 3-Methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one via Friedel-Crafts Cyclization

This compound is specifically validated as intermediate (XV) in the synthesis of 3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one, a lactam scaffold of pharmaceutical relevance [1]. The reaction proceeds via AlCl₃-mediated intramolecular Friedel-Crafts alkylation in 1,2-dichlorobenzene at 165 °C, followed by oximation and hydrogenation to yield the final benzazepinone product. This application is uniquely enabled by the N-(2-phenylethyl) substitution pattern; structurally divergent α-chloroacetamides lacking the appropriate ethyl linker cannot undergo this cyclization to form the seven-membered benzazepinone ring.

Development of α-Chloroacetamide-Based Covalent Probes for NNMT and Related Enzymes

The α-chloroacetamide warhead enables irreversible covalent modification of active-site cysteine residues in enzymes such as nicotinamide N-methyltransferase (NNMT) [2]. The N-methyl-N-(2-phenylethyl) substitution pattern provides a distinct pharmacophore for structure-activity relationship (SAR) exploration, with LogP ≈ 1.93 offering balanced lipophilicity suitable for cellular permeability studies. This compound may serve as a scaffold for further optimization of NNMT covalent inhibitors or as a control compound in activity-based protein profiling (ABPP) experiments involving α-chloroacetamide probes.

Analytical Reference Standard for Positional Isomer Differentiation

Given that 2-chloro-N-methyl-N-(2-phenylethyl)acetamide (CAS 13230-84-7) shares identical molecular weight and formula (C₁₁H₁₄ClNO, 211.69 g/mol) with its 1-phenylethyl isomer (CAS 40023-04-9), this compound is valuable as an authenticated reference standard for chromatographic and spectroscopic method development [3]. Its documented InChIKey (SRAMTXJPLPJVNA-UHFFFAOYSA-N) and inclusion in the KnowItAll Mass Spectral Library provide verified spectral data for distinguishing between positional isomers in quality control and reaction monitoring applications.

Exploration of α-Chloroacetamide Electrophilicity in Chemical Biology

As a representative N,N-disubstituted α-chloroacetamide, this compound is suitable for investigating the relationship between N-substituent structure and electrophilic reactivity [2]. The moderate LogP (≈1.93) and molecular weight (211.69 g/mol) position it as a tractable small-molecule probe for studying covalent modification kinetics, solvent effects on α-chloroacetamide hydrolysis, or chemoproteomic target identification in cell lysates. The compound's α-chloroacetamide core provides a reactive handle for cysteine-targeted covalent ligand discovery campaigns.

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